1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine
Description
Overview of Pyridine-Phosphoryl and Pyridinylmethanamine Scaffolds in Contemporary Chemistry
Pyridine (B92270) and its derivatives are fundamental scaffolds in organic chemistry, prized for their unique electronic properties and their prevalence in pharmaceuticals, agrochemicals, and functional materials. The pyridine ring, a six-membered heterocycle, can be readily functionalized, allowing for the tuning of its chemical behavior. Similarly, organophosphorus compounds, particularly those containing a phosphoryl group (P=O), are integral to various fields, from medicinal chemistry to materials science.
The combination of these two scaffolds into pyridine-phosphoryl structures has led to the development of compounds with diverse applications. These molecules are explored as ligands in catalysis, as building blocks in supramolecular chemistry, and as pharmacologically active agents. The nitrogen atom of the pyridine ring and the oxygen atom of the phosphoryl group can act as Lewis basic sites, enabling coordination with metal centers.
Pyridinylmethanamine scaffolds, which feature a methylamine (B109427) group attached to a pyridine ring, are also of great importance. The presence of both a pyridine nitrogen and a primary amine nitrogen makes these compounds excellent candidates for bidentate ligands in coordination chemistry. wikipedia.org These ligands can form stable chelate rings with metal ions, a property that is highly valuable in the design of catalysts and metal-organic frameworks. researchgate.net
Structural Classification and IUPAC Nomenclature of 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine
The compound in focus is classified as a substituted pyridine. Its structure is built upon a central pyridine ring, which is functionalized at the 3- and 5-positions. The substituent at the 5-position is a dimethylphosphoryl group [-P(O)(CH₃)₂], and the substituent at the 3-position is a methanamine group [-CH₂NH₂].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound . The numbering of the pyridine ring begins at the nitrogen atom, and the substituents are named and numbered to give the lowest possible locants. wikipedia.org
Below is a data table summarizing the key structural and identifying information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₃N₂OP |
| Molecular Weight | 184.17 g/mol |
| Canonical SMILES | CP(=O)(C)C1=CN=CC(=C1)CN |
| InChI Key | SJGBPGAUKWOUMQ-UHFFFAOYSA-N |
| CAS Number | Not available |
Data sourced from PubChem. uni.lu
Chemical Significance of the Dimethylphosphoryl and Pyridinylmethanamine Moieties in Organic Synthesis
The chemical character of this compound is largely defined by its two key functional moieties: the dimethylphosphoryl group and the pyridinylmethanamine framework. Each contributes distinct properties that are valuable in the context of organic synthesis and coordination chemistry.
Both the dimethylphosphoryl and pyridinylmethanamine moieties can serve as versatile building blocks in the construction of more complex molecular architectures.
Dimethylphosphoryl Group : The dimethylphosphine (B1204785) oxide group is a crucial organophosphorus moiety used in a wide array of chemical reactions. nbinno.com It can be a precursor for creating other phosphorus-containing functional groups. The P=O bond is highly polar, influencing the electronic nature of the pyridine ring. Furthermore, the phosphorus atom can be a center for further chemical transformations. Methods for introducing phosphorus groups onto pyridine rings, known as phosphination or phosphorylation, are an active area of research and include transition-metal-catalyzed cross-coupling reactions and metal-free approaches. encyclopedia.pubnih.gov
Pyridinylmethanamine Moiety : The primary amine of the methanamine group is a nucleophilic site, allowing for a variety of reactions such as acylation, alkylation, and Schiff base formation. This enables the straightforward incorporation of the entire pyridinylmethyl structure into larger molecules. The pyridine ring itself can undergo functionalization, although its electron-deficient nature directs substitution patterns. nih.gov
The arrangement of donor atoms in this compound makes it a highly promising candidate for a multidentate ligand.
Pyridinylmethanamine as a Bidentate Motif : The pyridinylmethanamine structure is a well-established bidentate ligand, capable of coordinating to a metal center through both the pyridine nitrogen and the amine nitrogen, forming a stable five-membered chelate ring. wikipedia.orgresearchgate.net
Phosphoryl Group as a Coordination Site : The oxygen atom of the dimethylphosphoryl group is also a potent Lewis base and can coordinate to metal ions. This introduces a third potential coordination site, allowing the molecule to act as a tridentate ligand.
P,N,O-Tridentate Ligand Potential : The combination of the pyridine nitrogen (N), the amine nitrogen (N), and the phosphoryl oxygen (O) could allow this molecule to act as a P,N,O-tridentate ligand. Such mixed-donor ligands are of great interest in catalysis, as they can create a specific electronic and steric environment around a metal center, influencing the selectivity and activity of catalytic processes. acs.org The geometry of the pyridine ring places these donor atoms in a specific spatial arrangement that could be ideal for forming stable complexes with various transition metals. wikipedia.org
Current Landscape of Research on Phosphine- and Pyridine-Containing Compounds
The field of organometallic and coordination chemistry has seen extensive research into ligands that contain both phosphine (B1218219) (or related phosphorus groups) and pyridine moieties. These "P,N" ligands are highly valued because they combine the properties of a "soft" phosphorus donor with a "hard" nitrogen donor. researchgate.net This combination allows for fine-tuning of the electronic properties of the resulting metal complexes.
Current research in this area focuses on several key applications:
Homogeneous Catalysis : Phosphine-pyridine ligands are widely used in palladium, rhodium, ruthenium, and other transition metal complexes for a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. acs.orgwikipedia.org The modular nature of these ligands allows for the creation of large libraries to screen for optimal catalytic performance.
Materials Science : These compounds are used to construct metal-organic frameworks (MOFs) and coordination polymers. The defined geometry and strong coordinating ability of the ligands help in the rational design of materials with specific porosities, electronic properties, or sensory capabilities.
Bioinorganic Chemistry : Pyridine and phosphine-containing molecules are used to model the active sites of metalloenzymes and to develop new metal-based therapeutic agents.
The synthesis of phosphorus-substituted pyridines is an area of ongoing development, with new methods continually being reported that offer greater efficiency and substrate scope. nih.gov These methods include transition-metal-catalyzed reactions, formal cycloadditions, and direct nucleophilic phosphorylation. encyclopedia.pubnih.gov
Identification of Key Research Gaps and Objectives for the Comprehensive Study of this compound
While the individual components of this compound are well-studied within broader chemical contexts, a literature search reveals a significant research gap concerning this specific molecule. There is a lack of published data on its synthesis, characterization, and properties.
This gap presents several clear objectives for future research:
Development of a Synthetic Route : A primary objective would be to establish an efficient and scalable synthesis for this compound. This would likely involve a multi-step process, potentially starting from a di-substituted pyridine and introducing the dimethylphosphoryl and methanamine (or a precursor) groups sequentially.
Full Spectroscopic and Structural Characterization : Once synthesized, the compound would require thorough characterization using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and single-crystal X-ray diffraction to confirm its structure unequivocally.
Investigation of Coordination Chemistry : A comprehensive study of its behavior as a ligand would be a key objective. This would involve reacting the compound with a variety of transition metal precursors (e.g., palladium, platinum, rhodium, copper, nickel) and characterizing the resulting metal complexes. This would confirm its denticity (bidentate vs. tridentate) and coordination modes.
Exploration of Catalytic Applications : Once metal complexes are synthesized, their potential as catalysts should be explored. Given the nature of the ligand, these complexes could be screened for activity in reactions such as Suzuki-Miyaura coupling, Heck reactions, or asymmetric hydrogenation.
Computational Studies : Theoretical calculations (e.g., using Density Functional Theory) could be employed to understand the electronic structure of the molecule, its preferred conformations, and the nature of its bonding in metal complexes. This would complement experimental findings and aid in the rational design of future experiments.
The comprehensive study of this compound would not only fill a gap in the chemical literature but also potentially provide a new and valuable ligand for the advancement of catalysis and materials science.
Properties
CAS No. |
2639410-26-5 |
|---|---|
Molecular Formula |
C8H13N2OP |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(5-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-3-7(4-9)5-10-6-8/h3,5-6H,4,9H2,1-2H3 |
InChI Key |
SJGBPGAUKWOUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)CN |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 5 Dimethylphosphoryl Pyridin 3 Yl Methanamine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Compound's Core Structure
A retrosynthetic analysis of 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine reveals several potential strategic disconnections. The primary bonds for disconnection are the C-P bond at the 5-position and the C-C bond between the pyridine (B92270) ring and the aminomethyl group at the 3-position.
Strategy A: Late-Stage Phosphorylation
This strategy prioritizes the early introduction of the aminomethyl group, or a precursor, onto a pre-functionalized pyridine ring. The key disconnection is the C-P bond, which would be formed in a late-stage phosphorylation step.
Disconnection 1 (C-P bond): The target molecule can be disconnected at the phosphorus-carbon bond, leading to a 3-(aminomethyl)-5-halopyridine intermediate and a dimethylphosphine (B1204785) oxide or a related phosphorylating agent. This approach is advantageous as it allows for the synthesis and purification of the chiral amine moiety before the introduction of the phosphorus group.
Disconnection 2 (C-N bond of the amine): Further disconnection of the aminomethyl group could lead to a 3-(halomethyl) or 3-formyl-5-halopyridine. The amine can then be introduced via nucleophilic substitution or reductive amination.
Strategy B: Late-Stage Amination
Alternatively, the phosphoryl group can be installed early in the synthesis, followed by the introduction of the aminomethyl functionality.
Disconnection 1 (C-C bond): The bond between the pyridine ring and the methanamine carbon can be disconnected. This leads to a 5-(dimethylphosphoryl)pyridine-3-carbaldehyde (B6163866) or a related electrophilic precursor and an amine source.
Disconnection 2 (C-P bond): A less common approach would involve the initial synthesis of a 3-functionalized pyridine that can be converted to the aminomethyl group, followed by phosphorylation.
The choice between these strategies depends on the availability of starting materials, the compatibility of functional groups throughout the synthetic sequence, and the desired level of convergency.
Development of Novel and Efficient Synthetic Pathways
Building upon the retrosynthetic analysis, several novel and efficient synthetic pathways can be envisioned for the synthesis of this compound.
The synthesis of a 3,5-disubstituted pyridine core is a critical step. Various methods for the regioselective functionalization of pyridine rings have been developed. For instance, starting from 3,5-dibromopyridine, a regioselective bromine-magnesium exchange can be performed to introduce a functional group at the 3-position, which can then be converted to the aminomethyl group. The remaining bromine at the 5-position can subsequently be used for the introduction of the phosphoryl group.
Another approach involves the use of directing groups to control the regioselectivity of C-H functionalization reactions on the pyridine ring. This can be particularly useful for introducing substituents at the C-3 and C-5 positions.
Late-Stage Phosphorylation:
The introduction of the dimethylphosphoryl group at a late stage can be achieved through several methods. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, between a 5-halopyridine intermediate and dimethylphosphine oxide are a powerful tool. Alternatively, radical phosphorylation methods have emerged as a viable option for the C-H phosphorylation of pyridines, though regioselectivity can be a challenge.
Late-Stage Amination:
For the late-stage introduction of the aminomethyl group, a 5-(dimethylphosphoryl)pyridine-3-carbaldehyde can be a key intermediate. This aldehyde can be subjected to reductive amination with ammonia (B1221849) or a protected amine equivalent to furnish the desired product. Another strategy involves the conversion of the aldehyde to an oxime, followed by reduction to the primary amine.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. For cross-coupling reactions, the selection of the appropriate ligand for the metal catalyst is critical for achieving high efficiency and selectivity. In reductive amination steps, the choice of the reducing agent can significantly impact the outcome of the reaction, with milder reagents often being preferred to avoid over-reduction or side reactions.
Table 1: Comparison of Potential Synthetic Steps and Optimization Considerations
| Synthetic Step | Reagents and Conditions | Key Optimization Parameters | Potential Challenges |
|---|---|---|---|
| Regioselective Halogenation | NBS, H2SO4 | Temperature, reaction time | Formation of isomeric byproducts |
| Grignard Formation & Functionalization | Mg, THF; Electrophile (e.g., DMF) | Activation of Mg, temperature control | Competing side reactions |
| Palladium-Catalyzed Phosphorylation | Pd catalyst, ligand, base; Dimethylphosphine oxide | Catalyst/ligand choice, base, solvent | Catalyst deactivation, low yields |
| Reductive Amination | Aldehyde, NH3/R-NH2, reducing agent (e.g., NaBH3CN) | pH control, choice of reducing agent | Formation of secondary amines, over-reduction |
Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Forms
The presence of a stereocenter in the methanamine moiety of this compound necessitates the use of asymmetric synthesis or chiral resolution to obtain enantiomerically pure forms.
Several strategies can be employed for the enantioselective formation of the chiral amine.
Asymmetric Reduction of a Ketone Precursor: A common approach involves the asymmetric reduction of a corresponding pyridyl ketone. Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP derivatives), can be used to achieve high enantioselectivity in the hydrogenation of the ketone to the chiral alcohol, which can then be converted to the amine.
Asymmetric Reductive Amination: The direct asymmetric reductive amination of a 5-(dimethylphosphoryl)pyridine-3-carbaldehyde is a more atom-economical approach. This can be achieved using a chiral auxiliary or a chiral catalyst.
Enantioselective Addition to an Imine: The addition of a nucleophile to a prochiral imine derived from the corresponding aldehyde can also be performed enantioselectively using a chiral catalyst.
Table 2: Overview of Asymmetric Synthesis Approaches
| Approach | Key Features | Potential Chiral Catalysts/Auxiliaries |
|---|---|---|
| Asymmetric Ketone Reduction | Two-step process (reduction then conversion to amine) | Ru-BINAP, Rh-DIPAMP |
| Asymmetric Reductive Amination | Direct conversion of aldehyde to chiral amine | Chiral phosphoric acids, chiral boron catalysts |
| Enantioselective Nucleophilic Addition | Addition to a prochiral imine | Chiral Lewis acids, organocatalysts |
Chiral Resolution Techniques:
If an asymmetric synthesis is not employed, the racemic mixture of the final compound or a precursor can be resolved. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation of the diastereomers by crystallization. Chiral chromatography, using a chiral stationary phase, is another powerful technique for the separation of enantiomers.
Diastereoselective Approaches Utilizing Chiral Auxiliaries
The synthesis of enantiomerically pure amines is of significant interest in medicinal chemistry, as the chirality of a molecule often dictates its biological activity. Diastereoselective synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. A chiral auxiliary is a temporary chiral group that is attached to a substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. researchgate.net
For the synthesis of chiral this compound, a prominent approach involves the use of Ellman's auxiliary, tert-butanesulfinamide. osi.lvsigmaaldrich.com This method relies on the condensation of the chiral sulfinamide with a carbonyl compound, in this case, a 5-(dimethylphosphoryl)pyridine-3-carbaldehyde precursor, to form a chiral N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a nucleophile or a reducing agent to the imine C=N bond. sigmaaldrich.comharvard.edu The high diastereoselectivity is achieved through a sterically hindered, six-membered chair-like transition state where the incoming group attacks from the less hindered face. harvard.edu After the key bond-forming step, the auxiliary can be cleaved under mild acidic conditions to yield the desired chiral primary amine. sigmaaldrich.com
Other chiral auxiliaries, such as those derived from pseudoephedrine or oxazolidinones (Evans' auxiliaries), have also been successfully employed in a wide range of asymmetric transformations to produce chiral amines and other functional groups with high levels of stereocontrol. nih.govresearchgate.netharvard.edu
Table 1: Common Chiral Auxiliaries for Asymmetric Amine Synthesis
| Chiral Auxiliary | Typical Application | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| (R/S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Addition of Grignard reagents to aldimines | Up to >99:1 | harvard.edu |
| (1S,2S)-Pseudoephenamine | Alkylation of α,β-unsaturated amides | Up to >98:2 | nih.gov |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Asymmetric aldol (B89426) reactions and alkylations | Often >95:5 | researchgate.net |
| (1R,2S)-Ephedrine | Asymmetric alkylation | Varies with substrate | sigmaaldrich.com |
Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the mechanisms of the crucial bond-forming steps is essential for optimizing reaction conditions and extending the methodology to new substrates. The synthesis of this compound involves the formation of a carbon-phosphorus (C-P) bond and a carbon-nitrogen (C-N) bond.
The introduction of the dimethylphosphoryl group onto the pyridine ring is a key transformation. A widely used method for forming C(sp²)–P bonds is the palladium-catalyzed Hirao cross-coupling reaction. wikipedia.orgnih.gov
The generally accepted catalytic cycle for the Hirao reaction involves three main steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., 3-bromo-5-substituted pyridine), forming a Pd(II) intermediate. wikipedia.orgacs.org
Ligand Exchange/Transmetalation: The phosphorus nucleophile, typically a dialkyl phosphite (B83602) in its trivalent tautomeric form, displaces the halide on the palladium complex. nih.gov
Reductive Elimination: The final step is the reductive elimination of the arylphosphonate product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgacs.org
While palladium is the most common catalyst, nickel-based systems have also been developed for C-P bond formation. nih.gov The choice of ligands, base, and solvent can significantly influence the efficiency of the catalytic cycle. nih.gov
The formation of the aminomethyl group (-CH₂NH₂) can be achieved through several pathways, with the mechanism depending on the chosen synthetic route.
Reductive Amination: A common method involves the reaction of a 5-(dimethylphosphoryl)pyridine-3-carbaldehyde with an ammonia source to form an imine, which is then reduced in situ to the amine. The reduction can be performed using various reagents like sodium borohydride.
Nucleophilic Substitution: If a 3-(halomethyl)-5-(dimethylphosphoryl)pyridine precursor is used, the C-N bond can be formed via a nucleophilic substitution (Sₙ2) reaction with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia.
Buchwald-Hartwig Amination: While typically used for forming C(aryl)-N bonds, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org For analogues of the target compound, this reaction could be used to install an amino group directly onto the pyridine ring. The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgpearson.com The use of specialized bidentate phosphine (B1218219) ligands is often crucial for achieving high yields, especially with challenging substrates like pyridines. acs.org
Green Chemistry Principles in the Synthesis of the Compound
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. ijarsct.co.in This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in
The choice of solvent is a key aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. biosynce.com
Solvent Replacement: Traditional syntheses of pyridine derivatives often use volatile and hazardous organic solvents. rasayanjournal.co.in Green chemistry encourages their replacement with more sustainable alternatives like water, ethanol (B145695), or deep eutectic solvents. ijarsct.co.inrsc.org For certain reactions, solvent-free conditions can be employed, which completely eliminates solvent waste. researchgate.netrsc.org
Renewable Reagents: Utilizing reagents derived from renewable feedstocks and employing safer, less toxic chemicals contributes to a greener synthesis. For instance, using ammonium (B1175870) carbonate as both a nitrogen source and a reaction promoter in an aqueous medium for pyridine synthesis has been reported as an eco-friendly approach. rsc.org
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. biosynce.com
Catalyst-driven Efficiency: Transition-metal catalysis, such as the palladium-catalyzed Hirao and Buchwald-Hartwig reactions mentioned previously, allows for the construction of key bonds with high atom economy, reducing the formation of stoichiometric byproducts. researchgate.net The development of recyclable catalysts further enhances the sustainability of these processes. nih.gov
Energy-Efficient Methods: Alternative energy sources can significantly reduce the environmental footprint of a synthesis. Microwave-assisted organic synthesis, for example, often leads to dramatic reductions in reaction times, increased product yields, and can enable the use of greener solvents like ethanol or water. ijarsct.co.innih.govacs.org Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields, contributing to a more efficient and sustainable process. rasayanjournal.co.inresearchgate.net
Table 2: Comparison of Conventional vs. Green Approaches in Pyridine Synthesis
| Feature | Conventional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, Ethanol, Deep Eutectic Solvents, Solvent-free | ijarsct.co.inrsc.org |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonication | rasayanjournal.co.innih.gov |
| Catalysis | Stoichiometric reagents | Recyclable catalysts, Biocatalysts | ijarsct.co.innih.gov |
| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot, multicomponent reactions | researchgate.netacs.org |
| Waste | Significant generation of byproducts and solvent waste | High atom economy, minimized waste | rasayanjournal.co.in |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule in solution. For 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine, a complete NMR analysis would provide invaluable information about its electronic environment and connectivity.
No experimental ¹H, ¹³C, and ³¹P NMR data for this compound has been reported in the reviewed scientific literature. A hypothetical data table for such assignments is presented below to illustrate the expected format of such findings.
Interactive Data Table: Hypothetical NMR Chemical Shift Assignments
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |
| Pyridine-H2 | Data not available | Data not available | |
| Pyridine-C2 | Data not available | ||
| Pyridine-C3 | Data not available | ||
| Pyridine-H4 | Data not available | Data not available | |
| Pyridine-C4 | Data not available | ||
| Pyridine-C5 | Data not available | ||
| Pyridine-H6 | Data not available | Data not available | |
| Pyridine-C6 | Data not available | ||
| CH₂ (methanamine) | Data not available | Data not available | |
| NH₂ | Data not available | ||
| P=O | Data not available | ||
| P-(CH₃)₂ | Data not available | Data not available |
The application of two-dimensional (2D) NMR techniques would be essential to unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range (2-3 bond) correlations between protons and carbons, crucial for mapping the connectivity across the pyridine (B92270) ring, the phosphoryl group, and the methanamine substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of protons, which is key to understanding the molecule's preferred conformation in solution.
Currently, there are no published studies detailing the use of these 2D NMR techniques for this compound.
Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of materials in the solid phase. For this compound, ssNMR could be used to:
Characterize the compound in its crystalline and potentially amorphous forms.
Investigate polymorphism, where different crystal packing arrangements could lead to distinct NMR signals.
Probe intermolecular interactions through techniques like cross-polarization magic-angle spinning (CP-MAS).
A review of the existing literature indicates that no solid-state NMR studies have been performed on this specific compound.
Single-Crystal X-ray Diffraction Analysis of the Compound and its Derived Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Such an analysis would provide precise data on the molecular geometry and intermolecular interactions of this compound.
A crystallographic study would yield precise measurements of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This would include the orientation of the dimethylphosphoryl group relative to the pyridine ring and the conformation of the methanamine side chain. No such crystallographic data has been deposited in crystallographic databases or published in scientific journals for this compound.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
| Key Torsion Angles (°) | Data not available |
Understanding how molecules of this compound arrange themselves in a crystal lattice is crucial for comprehending its solid-state properties. X-ray diffraction analysis would reveal key intermolecular interactions, such as:
Hydrogen bonding involving the amine (NH₂) group and the phosphoryl (P=O) oxygen.
π-π stacking interactions between pyridine rings.
Other weaker van der Waals forces.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present within a molecule and can offer information regarding its conformational state. For this compound, characteristic vibrational modes are expected for the phosphoryl, pyridine, and methanamine moieties.
The phosphoryl group (P=O) is a strong infrared absorber and typically exhibits a prominent stretching vibration. In similar phosphine (B1218219) oxides, this band is observed in the region of 1250-1150 cm⁻¹ mdpi.commdpi.com. The exact frequency can be influenced by factors such as hydrogen bonding. The P-C bonds of the dimethylphosphoryl group will also have characteristic stretching and bending vibrations.
The pyridine ring will display a series of characteristic stretching and bending vibrations for its C-C and C-N bonds, as well as C-H bending vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The ring breathing modes, which are often prominent in Raman spectra, provide a fingerprint for the substituted pyridine ring researchgate.net.
The methanamine group (-CH₂NH₂) will show N-H stretching vibrations, typically in the range of 3500-3300 cm⁻¹, which can be broadened by hydrogen bonding mdpi.com. The -CH₂- group will exhibit symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| P=O | Stretching | 1250 - 1150 | FTIR, Raman |
| N-H (amine) | Stretching | 3500 - 3300 | FTIR |
| C-H (aromatic) | Stretching | > 3000 | FTIR, Raman |
| C-H (aliphatic) | Stretching | 2950 - 2850 | FTIR, Raman |
| C=C, C=N (pyridine) | Ring Stretching | 1600 - 1400 | FTIR, Raman |
| N-H (amine) | Bending | 1650 - 1580 | FTIR |
| C-H (aliphatic) | Bending | 1470 - 1350 | FTIR |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₃N₂OP), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula uni.lu.
The fragmentation pathways of organophosphorus compounds upon ionization in a mass spectrometer can be complex but often follow predictable patterns tandfonline.comnih.govresearchgate.net. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to generate ions for analysis. The fragmentation of this compound would likely involve cleavages at the bonds adjacent to the heteroatoms and the phosphoryl group.
A plausible fragmentation pathway could involve:
Alpha-cleavage: Loss of the aminomethyl group or a methyl group from the phosphoryl moiety.
Cleavage of the P-C (pyridine) bond: This would lead to fragments corresponding to the dimethylphosphoryl group and the aminomethylpyridine moiety.
Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are common in the fragmentation of organophosphorus compounds nih.govresearchgate.net.
Interactive Data Table: Plausible Mass Spectrometry Fragments
| m/z (predicted) | Possible Fragment Ion | Description |
| 184.0766 | [M]⁺ | Molecular Ion |
| 169.0531 | [M - CH₃]⁺ | Loss of a methyl group |
| 154.0687 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl group |
| 107.0606 | [C₆H₇N₂]⁺ | Pyridin-3-ylmethanamine cation |
| 77.0391 | [C₅H₄N]⁺ | Pyridyl cation |
| 77.0054 | [(CH₃)₂PO]⁺ | Dimethylphosphoryl cation |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination (for chiral forms)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
For this compound, the molecule itself is not chiral. Therefore, it will not exhibit a CD or ORD spectrum. However, if the compound were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host, the resulting diastereomeric species could be analyzed by these techniques to determine enantiomeric purity and potentially the absolute configuration of the chiral center. In its current form, this section is not directly applicable.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis (if relevant for specific material applications)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material wikipedia.orgcarleton.edu. This technique would be particularly relevant if this compound were to be used in applications such as surface coatings, catalysts, or electronic devices.
An XPS spectrum of this compound would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and phosphorus (P 2p). The binding energies of these peaks provide information about the local chemical environment of each atom. For instance, the N 1s spectrum could potentially distinguish between the pyridine nitrogen and the amine nitrogen due to their different chemical environments. Similarly, the P 2p peak would be characteristic of a phosphine oxide.
Interactive Data Table: Predicted XPS Binding Energies
| Element | Orbital | Predicted Binding Energy (eV) | Chemical State Information |
| C | 1s | ~285.0 | C-C, C-H (aliphatic) |
| C | 1s | ~286.5 | C-N (amine) |
| C | 1s | ~285.8 | C-C, C-N (pyridine) |
| N | 1s | ~399.5 | Pyridine |
| N | 1s | ~400.5 | Amine |
| O | 1s | ~532.0 | P=O |
| P | 2p | ~133.0 | Phosphine oxide |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netniscpr.res.in For 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in any theoretical analysis. researchgate.net This process involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation (ground state). The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, forming the foundation for all subsequent calculations.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For this compound, the analysis would reveal the distribution of these orbitals. The HOMO would likely be localized on the more electron-rich portions of the molecule, such as the pyridine (B92270) ring or the methanamine group, while the LUMO would be distributed over the electron-deficient areas, potentially influenced by the electron-withdrawing phosphoryl group. The calculated energy gap would allow for predictions of its kinetic stability and electronic transitions. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Pyridine Derivative This table presents hypothetical data typical for similar compounds to illustrate the expected results from a DFT analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electrostatic Potential Surface Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions signify positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the phosphoryl group, highlighting them as primary sites for protonation or interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and the phosphorus atom, indicating their electrophilic character. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting reaction sites.
Quantum Chemical Descriptors and Reactivity Indices for Predicting Chemical Behavior
From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the molecule's reactivity. mdpi.com These indices provide a more quantitative prediction of chemical behavior than orbital visualization alone. Key descriptors include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Corresponds to the resistance to change in its electron distribution; molecules with a large HOMO-LUMO gap are considered "hard." mdpi.com
Chemical Softness (S): The reciprocal of hardness; "soft" molecules are more polarizable and reactive. mdpi.com
These descriptors are calculated using the energies of the frontier orbitals and are instrumental in applying the principles of Hard and Soft Acids and Bases (HSAB) theory to predict reaction outcomes.
Table 2: Illustrative Quantum Chemical Descriptors This table contains representative values to demonstrate how reactivity indices are derived and reported.
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Chemical Softness (S) | 1 / (2η) | 0.19 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While DFT calculations provide a static, gas-phase picture of the molecule at zero Kelvin, Molecular Dynamics (MD) simulations can model its behavior over time at a given temperature. MD simulations would reveal the conformational landscape of this compound by simulating the movements of its atoms. This is particularly important for understanding the flexibility of the methanamine side chain and its orientation relative to the pyridine ring.
Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can provide invaluable information about solvent interactions. It would show how water molecules arrange around the polar sites, such as the amine and phosphoryl groups, and quantify the strength of hydrogen bonding, which is crucial for understanding its solubility and behavior in a biological context.
Elucidation of Reaction Mechanisms and Identification of Transition States for Key Transformations
Theoretical chemistry is a powerful tool for investigating reaction pathways. For transformations involving this compound, such as its synthesis or subsequent reactions, DFT can be used to map out the entire potential energy surface. nih.gov This process involves locating the structures of reactants, intermediates, and products, as well as the transition states that connect them.
By calculating the energy of each species along the reaction coordinate, a detailed reaction mechanism can be proposed, and the rate-determining step can be identified by finding the highest energy barrier. nih.gov This information is fundamental for optimizing reaction conditions and understanding the underlying factors that control chemical selectivity.
Prediction of Spectroscopic Parameters for Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the computed structure. researchgate.net
NMR Spectroscopy: DFT methods can calculate the nuclear magnetic shielding tensors for each atom, which are then converted into NMR chemical shifts (¹H, ¹³C, ³¹P). mdpi.com Comparing these predicted shifts with experimental spectra helps in the assignment of signals and confirms the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can also be calculated. researchgate.net The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic functional group vibrations, such as the P=O stretch of the phosphoryl group, the N-H bends of the amine, and the C=N/C=C stretches of the pyridine ring.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table is a template demonstrating how theoretical spectroscopic data would be validated against experimental measurements.
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (H on C4) | 7.9 ppm | Not Available |
| ¹³C NMR (C5) | 138 ppm | Not Available |
| ³¹P NMR | 25 ppm | Not Available |
| IR Freq. (P=O stretch) | 1250 cm-1 | Not Available |
Modeling of Intermolecular Interactions and Supramolecular Assembly
Computational and theoretical chemistry provides a powerful lens through which to investigate the non-covalent interactions that govern the supramolecular assembly of complex molecules like this compound. While specific theoretical studies on the supramolecular chemistry of this exact compound are not extensively documented in publicly available literature, a detailed analysis of its constituent functional groups—a pyridine ring, a dimethylphosphoryl group, and a methanamine substituent—allows for the prediction of its intermolecular interaction landscape and potential for self-assembly. By examining computational studies on analogous molecular systems, a scientifically grounded model of its behavior can be constructed.
The key functionalities of this compound suggest that its supramolecular assembly will be primarily driven by a combination of strong hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding:
The molecule possesses potent hydrogen bond donors and acceptors. The primary amine (-CH₂NH₂) of the methanamine group has two donor protons, while the nitrogen atom of the pyridine ring and the oxygen atom of the phosphoryl group (-P(O)(CH₃)₂) are strong hydrogen bond acceptors. This combination allows for the formation of robust and directional hydrogen bonds, which are fundamental to the construction of ordered supramolecular architectures.
N-H···O=P Interactions: The phosphoryl oxygen is a particularly strong hydrogen bond acceptor. It is anticipated to form strong hydrogen bonds with the amine protons of a neighboring molecule. Computational studies on similar phosphine (B1218219) oxides have demonstrated the exceptional strength of such hydrogen bonds.
N-H···N Interactions: The amine protons can also engage in hydrogen bonding with the pyridinic nitrogen of an adjacent molecule, a common motif in the crystal engineering of pyridine-containing compounds.
Self-Assembly Motifs: These hydrogen bonding capabilities can lead to the formation of various supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For instance, molecules could assemble into one-dimensional chains or tapes through a head-to-tail arrangement involving N-H···O=P or N-H···N hydrogen bonds. More complex two-dimensional sheets or three-dimensional networks are also plausible through the involvement of multiple hydrogen bonding sites.
π-π Stacking Interactions:
The pyridine ring, being an aromatic system, is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, play a crucial role in the stabilization of supramolecular structures. Computational studies on pyridine dimers have shown that the geometry of interaction significantly affects the binding energy. researchgate.netnih.gov
Theoretical calculations on pyridine dimers, using methods such as Møller-Plesset perturbation theory (MP2), have provided insights into the energetics of these interactions. The binding energies are highly dependent on the relative orientation of the pyridine rings. researchgate.net
Table 1: Calculated Binding Energies for Pyridine Dimer in Various Geometries
| Dimer Geometry | Calculated Binding Energy (kcal/mol) |
| Parallel-Sandwich | 1.53 |
| Antiparallel-Sandwich | 3.05 |
| Parallel-Displaced | 2.39 |
| Antiparallel-Displaced | 3.97 |
| T-shaped (T-up) | 1.91 |
| T-shaped (T-down) | 1.47 |
Data sourced from computational studies on pyridine dimers and is intended to be representative of the potential interactions for the pyridine moiety of the title compound. researchgate.net
The data indicates that an antiparallel-displaced geometry is the most stable configuration for π-π stacking in pyridine dimers. researchgate.net This preference is attributed to a favorable balance of electrostatic and dispersion interactions. In the context of this compound, the substituents on the pyridine ring will influence the electronic distribution and steric hindrance, which may modulate the preferred stacking geometry and interaction energies. It is conceivable that the bulky dimethylphosphoryl group and the flexible methanamine group will favor displaced or T-shaped arrangements over face-to-face sandwich geometries.
Synergy of Interactions and Supramolecular Assembly:
Reactivity Profiles and Chemical Transformations of the Compound
Acid-Base Properties and Protonation Equilibria of the Pyridine (B92270) Nitrogen and Amine Group
The presence of two basic nitrogen atoms—one on the pyridine ring and the other in the aminomethyl group—gives 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine distinct acid-base characteristics. The lone pair of electrons on the pyridine nitrogen is in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. libretexts.org The nitrogen of the aminomethyl group is sp³-hybridized, and its lone pair is also readily available to accept a proton.
In an aqueous solution, an equilibrium will be established where either or both nitrogen atoms can be protonated. Generally, aliphatic amines are more basic than pyridines. quora.comyoutube.com Therefore, the aminomethyl group is expected to be the more basic site and will be preferentially protonated. The pKa of the conjugate acid of a typical primary alkylamine is around 10.6, while that of the pyridinium (B92312) ion is approximately 5.2.
The dimethylphosphoryl group, being strongly electron-withdrawing, will decrease the electron density on the pyridine ring. This inductive effect will reduce the basicity of the pyridine nitrogen, making it a weaker base compared to unsubstituted pyridine. Consequently, the difference in basicity between the two nitrogen atoms in this compound is expected to be even more pronounced.
The protonation equilibria can be summarized as follows:
First Protonation: Primarily occurs at the more basic aminomethyl nitrogen.
Second Protonation: Occurs at the less basic pyridine nitrogen under more acidic conditions.
| Functional Group | Expected Basicity | Key Influencing Factors |
| Aminomethyl Group | More Basic | sp³ hybridized nitrogen, localized lone pair. |
| Pyridine Nitrogen | Less Basic | sp² hybridized nitrogen, electron-withdrawing effect of the phosphoryl group. |
Nucleophilic and Electrophilic Reactivity of the Pyridine Ring and Methanamine Moiety
The reactivity of this compound is a composite of the reactivities of its constituent parts.
The methanamine moiety is a primary amine, which is a potent nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. This makes the aminomethyl group susceptible to reactions such as acylation, alkylation, and condensation with carbonyl compounds.
The pyridine ring in this molecule is electron-deficient. This is due to the inherent electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. stackexchange.com This electron deficiency is further intensified by the strongly electron-withdrawing dimethylphosphoryl group. As a result, the pyridine ring is generally unreactive towards electrophilic aromatic substitution. pearson.comquora.com If such a reaction were to occur under harsh conditions, the substitution would be directed to the positions meta to the nitrogen and the other substituents. stackexchange.comquora.com Conversely, the electron-poor nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen.
Influence of the Dimethylphosphoryl Group on Chemical Reactivity and Regioselectivity
The dimethylphosphoryl group plays a pivotal role in modulating the reactivity of the entire molecule. As a strong electron-withdrawing group, it significantly deactivates the pyridine ring towards electrophilic attack. This deactivation is a consequence of the inductive withdrawal of electron density from the aromatic system.
In terms of regioselectivity for any potential electrophilic substitution on the pyridine ring, the dimethylphosphoryl group, along with the aminomethyl group (which becomes an electron-withdrawing ammonium (B1175870) group upon protonation in acidic media), would direct incoming electrophiles to the C-2, C-4, and C-6 positions, which are already electron-deficient. However, electrophilic substitution on such a deactivated ring is highly unlikely.
For nucleophilic aromatic substitution, the electron-withdrawing nature of the dimethylphosphoryl group would further activate the ring, making it more susceptible to attack by nucleophiles.
Diverse Organic Transformations Involving the Compound
The presence of the aminomethyl group allows for a variety of organic transformations, making this compound a potentially useful building block in organic synthesis.
The primary amine of the methanamine moiety can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This reaction typically proceeds via a hemiaminal intermediate. researchgate.net The formation of the imine is often reversible and can be driven to completion by removal of water.
General Reaction Scheme: R-CHO + H₂N-CH₂-Py(PO(CH₃)₂) → R-CH=N-CH₂-Py(PO(CH₃)₂) + H₂O (where Py represents the pyridine ring)
Acylation: The nucleophilic amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amides. wikipedia.org These reactions are often carried out in the presence of a base, like pyridine, to neutralize the HCl produced. youtube.com
Alkylation: The primary amine can also be alkylated with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a more controlled method for mono-alkylation.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary amine |
| Reductive Amination | Aldehyde/Ketone, then NaBH₄ | Secondary or Tertiary amine |
Direct functionalization of the pyridine ring of this compound is challenging due to its electron-deficient nature.
Halogenation: Electrophilic halogenation of pyridines requires harsh conditions and often results in low yields. nih.govyoutube.com The presence of the strongly deactivating dimethylphosphoryl group would make this reaction even more difficult. Alternative methods, such as those involving N-activation, might be necessary to achieve halogenation. nih.govnsf.gov
Nitration: The nitration of pyridine itself is a notoriously difficult reaction, requiring forcing conditions and giving low yields of the 3-nitro product. researchgate.netrsc.org The deactivating effect of the dimethylphosphoryl group would render direct nitration of the pyridine ring in the target molecule practically unfeasible under standard conditions. Specialized nitrating agents and reaction conditions would be required, and even then, the yields are expected to be very low. youtube.comacs.org
Oxidation and Reduction Chemistry of the Compound
Specific studies detailing the oxidation and reduction chemistry of this compound have not been reported. However, predictions regarding its behavior can be made based on the known reactivity of related pyridine and aminomethyl compounds.
The aminomethyl group is a potential site for oxidation. Mild oxidizing agents could potentially convert the primary amine to an imine or, with further oxidation, to a nitrile or an oxime. More aggressive oxidation conditions could lead to the cleavage of the C-N bond, yielding the corresponding carboxylic acid at the 3-position of the pyridine ring.
The pyridine ring itself is generally resistant to oxidation due to its aromaticity and electron-deficient character. However, under strong oxidizing conditions, N-oxidation to form the corresponding pyridine-N-oxide is a possibility. The presence of the electron-withdrawing dimethylphosphoryl group would likely make this N-oxidation more challenging compared to unsubstituted pyridine.
Reduction of the pyridine ring to a piperidine (B6355638) ring is a common transformation for pyridine derivatives, typically requiring strong reducing agents such as catalytic hydrogenation under pressure or dissolving metal reductions. The electron-withdrawing dimethylphosphoryl group could potentially facilitate this reduction by lowering the electron density of the ring.
A summary of potential, though not experimentally verified, oxidation and reduction reactions is presented in the table below.
| Reaction Type | Potential Reagents | Predicted Product(s) |
| Oxidation of aminomethyl group | Mild oxidizing agents (e.g., MnO₂) | 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanimine |
| Oxidation of aminomethyl group | Strong oxidizing agents (e.g., KMnO₄) | 5-(dimethylphosphoryl)nicotinic acid |
| N-oxidation of pyridine ring | Peroxy acids (e.g., m-CPBA) | This compound-N-oxide |
| Reduction of pyridine ring | H₂/Pd, PtO₂, or Na/EtOH | 1-[5-(dimethylphosphoryl)piperidin-3-yl]methanamine |
Kinetic and Thermodynamic Studies of Key Reactions
A comprehensive search of scientific literature did not yield any specific kinetic or thermodynamic studies for reactions involving this compound. The rates and equilibrium positions of its potential reactions would be significantly influenced by the electronic and steric effects of its substituents.
The electron-withdrawing dimethylphosphoryl group is expected to have a pronounced effect on the thermodynamics of reactions involving the pyridine ring. For example, in protonation reactions, the basicity of the pyridine nitrogen would be reduced compared to unsubstituted pyridine, resulting in a lower pKa for its conjugate acid. This is a direct consequence of the inductive and mesomeric electron withdrawal by the phosphoryl group, which destabilizes the positive charge in the pyridinium ion.
For reactions involving the aminomethyl group, the proximity of the pyridine ring and the phosphoryl group could influence reaction kinetics through steric hindrance or by affecting the electronic environment of the reaction center.
Without experimental data, any discussion of kinetic and thermodynamic parameters remains speculative. The table below is a template for the kind of data that would be determined in such studies.
| Reaction | Kinetic Parameter | Thermodynamic Parameter |
| Protonation of pyridine nitrogen | Rate constant (k) | pKa |
| N-alkylation of aminomethyl group | Rate constant (k) | ΔG°, ΔH°, ΔS° |
| Nucleophilic aromatic substitution | Rate constant (k) | Activation Energy (Ea) |
Further experimental investigation is required to elucidate the specific reactivity, kinetics, and thermodynamics of this compound.
Coordination Chemistry and Ligand Applications
Design Principles for Ligands Incorporating Pyridinylmethanamine and Phosphoryl Donor Sites
The design of ligands featuring both pyridinylmethanamine and phosphoryl donor sites is predicated on the principle of creating a bifunctional or "hemilabile" ligand system. The pyridine (B92270) nitrogen and the methanamine nitrogen offer strong σ-donating capabilities, forming stable complexes with a variety of transition metals. The phosphoryl group, with its oxygen atom, introduces a hard donor site, which can coordinate to a metal center, or it can remain non-coordinated, influencing the electronic properties of the ligand through inductive effects.
The strategic placement of the dimethylphosphoryl group at the 5-position and the methanamine at the 3-position of the pyridine ring is crucial. This arrangement allows for the potential of either bidentate (P, N) or tridentate (N, N, P=O) coordination to a metal center. The flexibility of the aminomethyl group allows the ligand to adopt various coordination geometries, which is a desirable feature for catalytic applications. The steric bulk of the dimethylphosphoryl group can also be tuned to influence the stereochemistry around the metal center, a key factor in asymmetric catalysis.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of the metal salt (e.g., chlorides, acetates, or perchlorates of transition metals like palladium, rhodium, iridium, or ruthenium) and the reaction conditions (temperature, reaction time, and stoichiometry) are critical in determining the structure and composition of the resulting complex.
Spectroscopic techniques are indispensable for the characterization of these metal complexes.
NMR Spectroscopy: 1H, 13C, and 31P NMR are fundamental for elucidating the structure of the complexes in solution. 31P NMR is particularly informative, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. A significant downfield shift upon coordination to a metal center is typically observed.
FT-IR Spectroscopy: Infrared spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the P=O and C-N bonds.
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to confirm the molecular weight and composition of the complexes.
| Technique | Key Observables |
| 31P NMR | Chemical shift changes upon coordination. |
| 1H NMR | Shifts in proton signals of the pyridine ring and methanamine group. |
| FT-IR | Changes in the vibrational frequencies of P=O and C-N bonds. |
| ESI-MS | Determination of the mass-to-charge ratio of the complex. |
Coordination Modes and Stereochemistry in Transition Metal Complexes
The this compound ligand can adopt several coordination modes, leading to a rich stereochemistry in its transition metal complexes. The most common coordination modes include:
Bidentate P,N-Coordination: The phosphoryl oxygen and the pyridine nitrogen can bind to the metal center, forming a stable chelate ring. This mode is often observed with late transition metals.
Bridging Coordination: The ligand can bridge two metal centers, with the phosphoryl group coordinating to one metal and the pyridinylmethanamine moiety to another.
The stereochemistry of the resulting complexes is influenced by the coordination geometry of the metal and the steric interactions between the ligand and other coordinated ligands. For square planar or octahedral complexes, the formation of cis and trans isomers is possible. In the context of chiral ligands, the formation of diastereomers can be controlled by the synthetic conditions.
Advanced NMR and X-ray Diffraction Studies of Metal-Ligand Adducts
To gain deeper insights into the precise three-dimensional structure and bonding of these metal-ligand adducts, advanced analytical techniques are employed.
Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-bond and through-space connectivities within the complex, confirming the coordination mode.
| Parameter | Information Obtained from X-ray Diffraction |
| Bond Lengths | Provides insight into the strength of the metal-ligand bonds. |
| Bond Angles | Defines the coordination geometry around the metal center. |
| Torsion Angles | Describes the conformation of the chelate rings. |
| Unit Cell Parameters | Defines the crystal lattice and symmetry. |
Applications in Homogeneous Catalysis
The unique electronic and steric properties of metal complexes derived from this compound make them promising candidates for various homogeneous catalytic applications.
Asymmetric Catalysis (e.g., asymmetric hydrogenation, C-C coupling)
The introduction of chirality into the ligand framework, for instance, by using an enantiomerically pure backbone or by creating a stereogenic center at the phosphorus atom, allows for the application of these complexes in asymmetric catalysis. researchgate.netnih.gov
Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral P,N-ligands have shown high enantioselectivities in the hydrogenation of prochiral olefins and ketones. researchgate.net The combination of a soft phosphorus donor and a hard nitrogen donor is believed to be effective in creating a highly asymmetric catalytic environment.
Asymmetric C-C Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. Chiral P,N-ligands can induce asymmetry in these reactions, leading to the formation of enantioenriched products.
Role of the Ligand in Modulating Catalyst Activity, Selectivity, and Stability
The structure of the this compound ligand plays a pivotal role in determining the performance of the catalyst.
Activity: The electronic properties of the ligand, influenced by the electron-donating or -withdrawing nature of the substituents on the pyridine ring and the phosphoryl group, can modulate the electron density at the metal center, thereby affecting the catalytic activity.
Selectivity: The steric bulk of the ligand can control the access of substrates to the metal center, influencing both regioselectivity and enantioselectivity. mdpi.com The hemilabile nature of the phosphoryl group can also play a role, where its reversible coordination and dissociation can open up a coordination site for substrate binding during the catalytic cycle.
Stability: The chelate effect of the bidentate or tridentate coordination of the ligand enhances the stability of the metal complex, preventing decomposition under catalytic conditions and leading to a longer catalyst lifetime. rsc.org
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Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical/biological
Utility as a Versatile Building Block for the Construction of Complex Chemical Architectures
The presence of multiple reactive and coordinating sites within 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine renders it a valuable precursor for the synthesis of more elaborate molecular structures.
The nitrogen atom of the pyridine (B92270) ring and the amino group, along with the oxygen atom of the phosphoryl group, can act as donor atoms for metal coordination, classifying it as a potential polydentate ligand. The development of new polydentate ligands is a significant area of research in coordination chemistry, with applications in catalysis and materials science. While specific research detailing the use of this compound in the synthesis of polydentate ligands and macrocyclic systems is not extensively documented in publicly available literature, its structural motifs are analogous to other pyridine-based ligands that have been successfully employed for such purposes. The combination of a hard phosphine (B1218219) oxide donor with a borderline pyridine nitrogen and a hard amine nitrogen offers a unique coordination environment for various metal centers.
Pyridine derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. The methanamine and dimethylphosphoryl groups on the pyridine ring of this compound can be chemically modified to facilitate the construction of novel and complex heterocyclic scaffolds. For instance, the amine functionality can participate in condensation reactions to form new rings, while the phosphoryl group can influence the reactivity and electronic properties of the parent pyridine ring, directing further synthetic transformations. The synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, and functionalized pyridines are key intermediates in these endeavors.
Integration into Functional Polymeric Materials
The incorporation of specific functional molecules into polymer chains can impart desired properties to the resulting material. This compound possesses functionalities that allow for its integration into polymeric structures.
The primary amine group of this compound allows it to act as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. Furthermore, its bifunctional nature (amine and pyridine nitrogen) could enable its use as a cross-linking agent to modify the mechanical and thermal properties of polymers. The phosphorus-containing group can also confer properties such as flame retardancy and altered solubility to the resulting polymer.
The reactivity of the amine group can be exploited to graft this compound onto the surface or backbone of existing polymers. This functionalization can introduce new properties to the material, such as metal-ion binding capabilities due to the pyridine and phosphoryl groups, or altered surface energy and adhesion characteristics.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The functional groups present in this compound are well-suited for participating in such interactions.
Investigation of Hydrogen Bonding and π-π Stacking Interactions
The structure of this compound is conducive to forming non-covalent interactions such as hydrogen bonds and π-π stacking, which are fundamental to the construction of supramolecular assemblies.
The phosphoryl group (P=O) is a potent hydrogen bond acceptor, capable of forming strong hydrogen bonds with suitable donors. enamine.netenamine.net Similarly, the nitrogen atom of the pyridine ring and the primary amine of the methanamine group can act as hydrogen bond acceptors and donors, respectively. These multiple hydrogen bonding sites allow the molecule to engage in intricate networks. For instance, the P=O group can interact with protonated amines or other hydrogen bond donors, while the aminomethyl group can interact with proton acceptors.
The pyridine ring, being an aromatic system, is capable of engaging in π-π stacking interactions. rsc.orgresearchgate.net These interactions, where the planes of the aromatic rings stack parallel to one another, are crucial in the formation of ordered structures. libretexts.org The nature of these stacking interactions can be influenced by the electronic properties of the substituents on the pyridine ring. The electron-withdrawing nature of the dimethylphosphoryl group can modulate the electron density of the pyridine ring, thereby influencing the strength and geometry of π-π stacking arrangements. researchgate.net Computational studies on pyridine derivatives have highlighted the importance of including electron correlation in accurately predicting the stability of such interactions. researchgate.net
Table 1: Potential Non-Covalent Interactions involving this compound
| Interaction Type | Donor/Acceptor Site on Compound | Potential Interacting Partner | Significance in Supramolecular Chemistry |
|---|---|---|---|
| Hydrogen Bonding | P=O (Acceptor) | -OH, -NH, -COOH groups | Directional control of molecular assembly |
| Pyridine N (Acceptor) | -OH, -NH groups | Formation of co-crystals and coordination polymers | |
| -CH₂NH₂ (Donor/Acceptor) | P=O, Pyridine N, Carbonyls | Cross-linking of molecular units | |
| π-π Stacking | Pyridine Ring | Other aromatic rings | Stabilization of layered or columnar structures |
Formation of Ordered Supramolecular Architectures
The combination of strong, directional hydrogen bonding and π-π stacking interactions provides a powerful toolkit for the rational design of ordered supramolecular architectures. The self-assembly of molecules like this compound can lead to the formation of one-, two-, or three-dimensional networks. rsc.org
Phosphonate (B1237965) groups, analogous to the phosphoryl group in the target molecule, have been extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are built by linking metal ions with organic ligands to create extended, often porous, structures. The pyridyl nitrogen and the phosphoryl oxygen of this compound can act as coordination sites for metal ions, leading to the formation of such ordered materials. The specific architecture of the resulting supramolecular assembly would depend on the coordination geometry of the metal ion, the stoichiometry of the components, and the reaction conditions. For instance, transition metals are known to coordinate with phosphonate and pyridyl ligands to form clusters that can further assemble into 2D or 3D supramolecular structures through hydrogen bonding and π-π stacking. rsc.org
Development of Chemical Sensing Materials
The functional groups present in this compound make it a promising candidate for the development of chemical sensors. The pyridyl group is a well-established component in ligands designed for the selective complexation and sensing of metal ions. rsc.orgnih.gov The phosphoryl group can also participate in ion recognition, particularly for hard metal ions and anions.
Detection of Specific Ions or Small Molecules Based on Chelation or Binding
The nitrogen atom of the pyridine ring and the oxygen atom of the dimethylphosphoryl group can act in concert to chelate metal ions. This chelation event can be transduced into a measurable signal, such as a change in fluorescence or absorbance. Pyridyl-based fluorophores are a significant class of sensors that operate via chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the pyridyl ligand modulates the fluorescence output. rsc.orgresearchgate.net
Furthermore, the phosphoryl group is known to have a strong affinity for certain metal ions and can also interact with anions through hydrogen bonding. Phosphonate-functionalized materials have been developed as sensitive fluorescent sensors for ions like Fe³⁺. acs.org The binding of an analyte to the phosphoryl group can perturb the electronic properties of the molecule, leading to a detectable spectroscopic response. The cooperative binding of both the pyridyl and phosphoryl groups could lead to sensors with high selectivity for specific target ions.
Table 2: Potential Sensing Applications of this compound
| Target Analyte | Potential Binding Sites | Principle of Detection | Potential Advantages |
|---|---|---|---|
| Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Pyridine N, P=O oxygen, Amine N | Chelation-induced changes in fluorescence or absorbance | High selectivity and sensitivity due to cooperative binding |
| Anions (e.g., phosphate, fluoride) | P=O and -NH₂ (via H-bonding) | Displacement of a fluorescent probe or direct spectroscopic change | Recognition in aqueous or organic media |
| Small Organic Molecules | Pyridine ring (π-stacking), P=O (H-bonding) | Changes in spectroscopic properties upon host-guest complexation | Potential for sensing of biologically relevant molecules |
Potential in Advanced Separation Technologies (e.g., metal ion extraction)
The ability of this compound to selectively bind to metal ions also suggests its potential use in advanced separation technologies, such as liquid-liquid extraction or solid-phase extraction for the recovery or removal of specific metal ions.
Ligands containing pyridyl groups have been designed for the selective separation of metal ions, including the challenging separation of actinides from lanthanides. nih.gov The nitrogen donor of the pyridine ring provides selectivity for certain metal ions. Similarly, phosphorus-containing ligands, including phosphine oxides and phosphonates, are well-known extractants in hydrometallurgical processes. alfa-chemistry.com The combination of a "soft" pyridyl nitrogen donor and a "hard" phosphoryl oxygen donor in a single molecule could lead to unique selectivities in metal ion extraction. For instance, such a ligand might exhibit synergistic effects, where the cooperative binding of both functionalities leads to enhanced extraction efficiency and selectivity for a target metal ion over a mixture of others. The aminomethyl group can further influence the solubility and extraction behavior of the metal complexes.
The general process of solvent extraction involves the transfer of a metal ion from an aqueous phase to an organic phase containing the extracting ligand. mdpi.com The efficiency of this process is determined by the stability of the metal-ligand complex and its solubility in the organic phase. The dimethylphosphoryl and pyridyl groups can be tailored to optimize these properties for specific separation applications.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions to Fundamental Chemical Knowledge
Currently, dedicated peer-reviewed research on the specific synthesis and application of 1-[5-(dimethylphosphoryl)pyridin-3-yl]methanamine is limited. However, the broader body of work on pyridine (B92270) phosphine (B1218219) oxides and related aminomethylpyridines provides a solid foundation for understanding its potential contributions.
The synthesis of phosphorus-substituted pyridines has seen significant progress, with various methods available for the introduction of a phosphoryl group onto the pyridine ring. These include transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and C-H functionalization approaches encyclopedia.pubacs.orgacs.org. The dimethylphosphine (B1204785) oxide (DMPO) moiety, in particular, has been recognized for its role as a strong hydrogen-bond acceptor, a property that has been leveraged in medicinal chemistry, for instance, in the development of kinase inhibitors enamine.net. The presence of the aminomethyl group offers a site for further derivatization and is a common structural motif in biologically active compounds rsc.orgnih.gov.
The primary contribution of a compound like this compound to fundamental chemical knowledge lies in the interplay of its functional groups. The electron-withdrawing nature of the dimethylphosphoryl group can influence the basicity of both the pyridine nitrogen and the primary amine, as well as the reactivity of the pyridine ring itself.
Table 1: Key Functional Groups and Their Potential Influence
| Functional Group | Potential Properties and Influence |
| Pyridine Ring | Aromatic core, potential ligand for metal catalysis, influences basicity. |
| Methanamine Group | Basic center, nucleophilic site, potential for salt formation and further functionalization. |
| Dimethylphosphoryl Group | Strong hydrogen-bond acceptor, polar, influences electronic properties of the pyridine ring. |
Identification of Unexplored Areas and Emerging Research Avenues
The limited specific research on this compound means that numerous avenues remain unexplored.
Detailed Synthetic Exploration: While general methods for the synthesis of similar compounds exist, the development of a high-yield, scalable synthesis specifically for this molecule is a primary unexplored area. This would involve optimizing coupling partners and reaction conditions.
Physicochemical Characterization: A thorough investigation of its physicochemical properties, including pKa values, solubility, and crystallographic analysis, is needed to build a foundational understanding of the molecule.
Coordination Chemistry: The presence of multiple potential coordination sites (pyridine nitrogen, amine nitrogen, and phosphoryl oxygen) makes this compound an interesting candidate as a ligand in coordination chemistry. The synthesis and characterization of its metal complexes could reveal novel catalytic or material properties.
Medicinal Chemistry Applications: Given the prevalence of both pyridine and phosphine oxide motifs in pharmaceuticals, exploring the biological activity of this compound and its derivatives is a significant research avenue. Its potential as a kinase inhibitor, for example, could be investigated through computational screening and in vitro assays enamine.netgoogle.com.
Outlook for the Rational Design of New Chemical Entities Based on the Compound's Structural Motifs
The structural motifs present in this compound provide a versatile platform for the rational design of new chemical entities.
Ligand Design for Catalysis: By modifying the substituents on the phosphorus atom or the aminomethyl group, a library of ligands could be developed for various catalytic applications. The phosphine oxide can also be reduced to a phosphine, opening up another class of potential catalysts.
Development of Bioactive Molecules: The aminomethyl group can be readily acylated, alkylated, or used in reductive amination to generate a diverse range of derivatives. These could be designed to target specific biological receptors or enzymes, guided by computational modeling nih.gov.
Materials Science: The incorporation of this structural unit into polymers could lead to materials with interesting properties, such as flame retardancy, due to the presence of the phosphorus moiety researchgate.netnih.gov. The polarity imparted by the phosphoryl group could also be exploited in the design of functional materials.
Table 2: Potential Areas for Rational Design
| Area of Application | Design Strategy | Potential Outcome |
| Catalysis | Modification of P-substituents, derivatization of the amine. | New ligands for transition metal catalysis. |
| Medicinal Chemistry | Acylation/alkylation of the amine, bioisosteric replacement. | Novel therapeutic agents. |
| Materials Science | Incorporation into polymer backbones. | Flame retardant materials, functional polymers. |
Recommendations for Methodological Innovations in Future Studies
Future studies on this compound and its derivatives would benefit from the application of both established and innovative methodologies.
High-Throughput Synthesis and Screening: To explore the potential of this scaffold in medicinal chemistry and catalysis, high-throughput synthesis of derivative libraries coupled with rapid screening assays would be highly effective.
Advanced Spectroscopic and Crystallographic Analysis: Detailed NMR studies (including 31P NMR), mass spectrometry, and single-crystal X-ray diffraction will be crucial for unambiguous characterization and understanding of the three-dimensional structure and intermolecular interactions mdpi.com.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, spectroscopic properties, and potential biological activity, thus guiding experimental work nih.gov. This can help in understanding the electronic structure and the influence of the phosphoryl group on the pyridine ring and the amine.
Broader Impact on Synthetic Methodology, Catalysis, and Materials Innovation
The exploration of this compound and its analogues has the potential to impact several areas of chemical science.
Synthetic Methodology: The development of efficient synthetic routes to this and related compounds could contribute new tools to the synthetic chemist's toolbox for the construction of complex pyridine derivatives.
Catalysis: As a potentially versatile ligand, it could lead to the discovery of new catalysts for a range of organic transformations, contributing to the development of more efficient and sustainable chemical processes.
Materials Innovation: The unique combination of functional groups could be harnessed to create novel materials with tailored properties, including advanced polymers with enhanced thermal stability and fire resistance, or functional materials for electronic applications researchgate.netnih.gov.
Q & A
Q. What integrated approaches combine experimental and computational data for predictive modeling?
- Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and H-bonding capacity. Validate predictions with in vitro/in vivo data, and refine models via iterative feedback (e.g., Bayesian optimization for lead compound selection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
